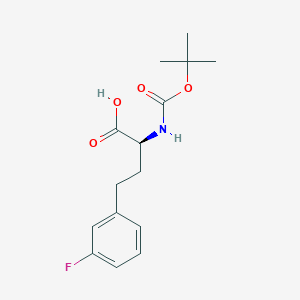

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid (CAS: 270596-51-5), also known as Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid, is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3-fluorophenyl substituent. Its molecular formula is C₁₅H₂₀FNO₄, with a molecular weight of 297.33 g/mol . Key physicochemical properties include:

- Density: 1.192 g/cm³

- Boiling Point: 443.3 °C at 760 mmHg

- LogP: 3.13 (indicating moderate lipophilicity)

- PSA (Polar Surface Area): 75.63 Ų (suggesting moderate solubility in polar solvents)

This compound is widely used as an intermediate in peptide synthesis and medicinal chemistry due to its stereochemical stability and protective group versatility .

Properties

IUPAC Name |

(2S)-4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYYPOGNLIBZLB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral auxiliaries or catalysts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 297.32 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group which is significant for its stability and reactivity in synthetic pathways. The presence of the fluorine atom contributes to its biological activity and interaction with biological targets.

Medicinal Chemistry

Anticancer Research

- Recent studies have explored the potential of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid as an anticancer agent. Its derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines, showcasing promising results in preclinical models .

Antibiotic Development

- The compound has been investigated for its potential use in developing novel antibiotics. Its structure allows it to interact with bacterial enzymes, potentially leading to new treatments against resistant strains .

Biochemical Applications

Enzyme Inhibition

- (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown activity against proteases, which are critical targets in drug design for various diseases .

Protein Interaction Studies

- The compound's ability to modify protein interactions is being explored in the context of signal transduction pathways. By acting as a modulator, it can influence cellular responses, making it a candidate for further investigation in therapeutic settings .

Pharmacological Insights

Neuropharmacology

- Research indicates that this compound may have neuroprotective effects. It has been studied for its role in modulating neurotransmitter systems, particularly those related to mood regulation and cognitive function .

Anti-inflammatory Effects

- The anti-inflammatory properties of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid are being investigated, particularly concerning its impact on cytokine production and immune response modulation .

Table 1: Summary of Case Studies on (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Fluorophenyl Position: The 3-fluorophenyl (target) and 4-fluorophenyl () isomers exhibit nearly identical molecular formulas but differ in fluorine positioning. The para-fluorine in the 4-fluoro variant may enhance electronic effects in aromatic interactions compared to the meta-position . Heterocyclic vs.

Aliphatic vs. Aromatic Chains :

- Fatty acid derivatives like oleylamido (C2, ) demonstrate applications in lipid metabolism research due to their long hydrophobic chains, which integrate into lipid bilayers and modulate oxidative stress pathways .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid, often referred to as a phenylalanine derivative, has garnered attention for its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Formula : C14H18FNO4

- Molecular Weight : 287.3 g/mol

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid

- CAS Number : 44890761

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is primarily attributed to its ability to interact with specific biological targets. It acts as an inhibitor of certain enzymes and receptors involved in various physiological processes. The presence of the fluorinated phenyl group enhances its lipophilicity and binding affinity to target proteins, which can lead to improved therapeutic efficacy.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the molecular structure significantly affect the compound's biological activity. The introduction of a fluorine atom in the para position of the phenyl ring has been shown to enhance potency by increasing hydrophobic interactions with target sites .

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency against certain enzymes |

| Change in amino acid backbone | Altered binding affinity and selectivity for receptors |

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study demonstrated that (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid effectively inhibited the enzyme involved in the metabolism of neurotransmitters, suggesting its potential use in treating mood disorders .

- Antitumor Activity : In vitro studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Another research highlighted its neuroprotective properties, where it showed promise in preventing neuronal cell death in models of neurodegenerative diseases . This effect is believed to be mediated through modulation of oxidative stress pathways.

Pharmacokinetics

Understanding the pharmacokinetics of (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-fluorophenyl)butanoic acid is crucial for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption post oral administration.

- Distribution : High volume distribution due to lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Eliminated via renal pathways.

Q & A

Basic: What is the synthetic role of the tert-butoxycarbonyl (Boc) group in this compound?

The Boc group serves as a temporary protecting agent for the amino group during synthesis, preventing undesired side reactions (e.g., nucleophilic attack or oxidation). It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) . Deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane, which cleaves the Boc group while preserving the stereochemical integrity of the chiral center .

Basic: What are common synthetic strategies for preparing this compound?

A validated route involves:

Starting Material : (S)-2-[(tert-Butoxycarbonyl)amino]butanoic acid derivatives.

Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate the fluorophenyl moiety.

Cyclization : Reaction with aniline or similar nucleophiles to form heterocyclic intermediates, as demonstrated in cyclization reactions producing benzoxazinone derivatives .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.

Advanced: How can stereochemical purity be ensured during synthesis?

Racemization at the chiral center is a critical challenge. Methodological approaches include:

- Chiral Catalysis : Employ asymmetric hydrogenation or enzymatic resolution.

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>99% for pharmaceutical intermediates) .

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .

Advanced: How to resolve contradictions in Boc deprotection kinetics reported in literature?

Conflicting data on deprotection rates (e.g., TFA vs. HCl/dioxane) can be addressed via:

- Kinetic Studies : Monitor reaction progress using <sup>1</sup>H NMR (disappearance of Boc singlet at δ 1.39 ppm) or LC-MS.

- Solvent Effects : Compare rates in dichloromethane (fast) vs. toluene (slow).

- Temperature Control : Deprotection at 0°C reduces side reactions (e.g., tert-butyl cation formation) .

Basic: What analytical techniques confirm the compound’s structural identity?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include Boc tert-butyl protons (δ 1.39 ppm, singlet) and fluorophenyl aromatic protons (δ 7.2–7.5 ppm).

- HRMS : Exact mass verification (e.g., C15H19FNO4 requires [M+H]<sup>+</sup> = 296.1297).

- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How does the 3-fluorophenyl substituent influence biological activity?

The fluorine atom enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5).

- Electron-Withdrawing Effects : Stabilizes aromatic π-stacking interactions in enzyme binding pockets (e.g., DPP4 inhibitors).

- Metabolic Stability : Reduces oxidative degradation in vivo compared to non-fluorinated analogs.

Comparative studies using 2- or 4-fluorophenyl analogs show reduced activity, highlighting the 3-fluoro position’s specificity .

Advanced: What are key challenges in scaling up synthesis for preclinical studies?

- Exothermic Deprotection : Controlled TFA addition and cooling to prevent thermal runaway.

- Hydrophobicity : Use of acetone/water mixtures for recrystallization to improve yield (reported ~65% on gram scale) .

- Byproduct Formation : LC-MS monitoring to detect tert-butyl carbamate side products during Boc cleavage .

Basic: What are the compound’s stability considerations during storage?

- Moisture Sensitivity : Store desiccated at -20°C (stable for >2 years).

- Light Sensitivity : Amber vials to prevent photodegradation of the fluorophenyl group.

- Solution Stability : Avoid prolonged storage in DMSO (>1 week) due to potential racemization .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Backbone Modifications : Replace butanoic acid with pentanoic acid to probe steric effects.

- Protecting Group Swaps : Substitute Boc with Fmoc to compare deprotection efficiency and solubility.

- Fluorine Scanning : Synthesize 2-, 3-, and 4-fluorophenyl analogs to map electronic vs. steric contributions .

Advanced: How to address low yields in fluorophenyl coupling steps?

- Catalytic Systems : Use Pd-mediated Suzuki-Miyaura coupling for aryl halide intermediates (e.g., 3-fluorophenylboronic acid).

- Microwave Assistance : Reduce reaction time from 24h to 1h with 20°C–100°C gradients.

- Additives : Include TBAB (tetrabutylammonium bromide) to enhance phase transfer in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.